molecular formula C10H11BrClNO B14043676 1-(4-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one

1-(4-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one

Cat. No.: B14043676
M. Wt: 276.56 g/mol
InChI Key: MJRJSFCOKCDYRG-UHFFFAOYSA-N
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Description

1-(4-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one is an organic compound with a complex structure that includes an amino group, a bromomethyl group, and a chloropropanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one typically involves multiple steps. One common method starts with the bromination of 4-aminoacetophenone to introduce the bromomethyl group. This is followed by a Friedel-Crafts acylation reaction to introduce the chloropropanone group. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of bromine and other reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromomethyl group can be reduced to a methyl group.

    Substitution: The bromomethyl group can be substituted with other nucleophiles such as hydroxyl or thiol groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium hydroxide or thiols in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Methyl derivatives.

    Substitution: Hydroxyl or thiol derivatives.

Scientific Research Applications

1-(4-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as enzyme inhibition or DNA damage. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Amino-2-(bromomethyl)phenyl)propan-2-one: Similar structure but with a propan-2-one group instead of a chloropropanone group.

    1-(4-Amino-2-(bromomethyl)phenyl)propan-1-one: Similar structure but with a propan-1-one group instead of a chloropropanone group.

Uniqueness

1-(4-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one is unique due to the presence of the chloropropanone group, which can undergo specific chemical reactions not possible with the propan-2-one or propan-1-one analogs. This structural difference can lead to distinct biological and chemical properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H11BrClNO

Molecular Weight

276.56 g/mol

IUPAC Name

1-[4-amino-2-(bromomethyl)phenyl]-3-chloropropan-1-one

InChI

InChI=1S/C10H11BrClNO/c11-6-7-5-8(13)1-2-9(7)10(14)3-4-12/h1-2,5H,3-4,6,13H2

InChI Key

MJRJSFCOKCDYRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)CBr)C(=O)CCCl

Origin of Product

United States

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